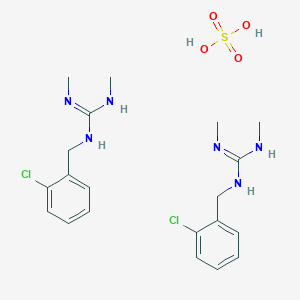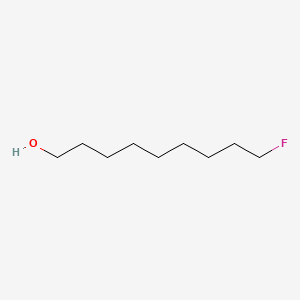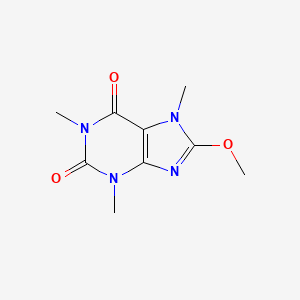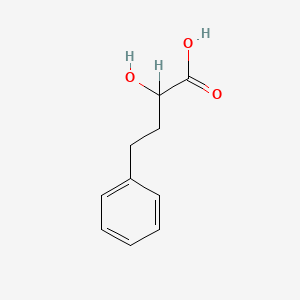
2-Hydroxy-4-phenylbutanoic acid
描述
2-Hydroxy-4-phenylbutanoic acid is a chiral compound that plays a significant role in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a potent vasoconstrictor .
作用机制
Mode of Action
2-Hydroxy-4-phenylbutanoic acid is a key precursor for the production of ACE inhibitors . These inhibitors prevent the formation of angiotensin II by blocking the action of ACE, thereby lowering blood pressure . The compound’s interaction with its target results in a decrease in vasoconstriction and an increase in vasodilation, leading to a reduction in blood pressure .
Biochemical Pathways
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to this compound is achieved with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity . The reduction of OPBE to this compound is a key step in the synthesis of ACE inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the production of ACE inhibitors . By inhibiting ACE, these drugs prevent the formation of angiotensin II, leading to a decrease in blood pressure . This can help prevent conditions such as stroke, heart failure, heart attack, and kidney failure .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the enzymatic reduction of OPBE to this compound is performed under mild reaction conditions . Additionally, the process is environmentally benign . .
准备方法
The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through several methods:
Chemical Synthesis: This involves the enantioselective reduction of 2-oxo-4-phenylbutanoic acid using chiral catalysts or chiral resolution of racemic mixtures.
Biocatalytic Methods: Utilizing enzymes such as carbonyl reductases for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired enantiomer.
Industrial Production: Large-scale production often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental benefits.
化学反应分析
2-Hydroxy-4-phenylbutanoic acid undergoes various chemical reactions:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to 2-oxo-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
科学研究应用
2-Hydroxy-4-phenylbutanoic acid is extensively used in scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: Studying enzyme-catalyzed reactions and enzyme specificity.
Medicine: Key intermediate in the production of ACE inhibitors like enalapril, lisinopril, and ramipril.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
相似化合物的比较
2-Hydroxy-4-phenylbutanoic acid is unique due to its high enantioselectivity and efficiency in producing ACE inhibitors. Similar compounds include:
2-Hydroxy-3-phenylpropanoic acid: Another chiral compound used in pharmaceutical synthesis.
2-Hydroxy-4-methylpentanoic acid: Used in the synthesis of different pharmaceutical agents.
属性
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4263-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




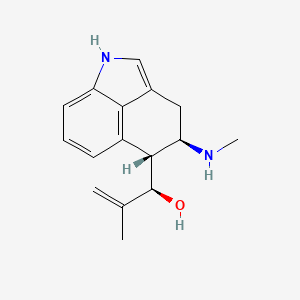
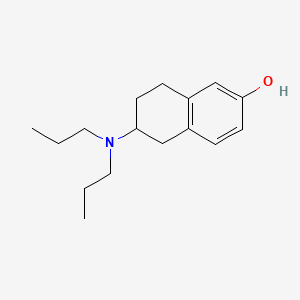
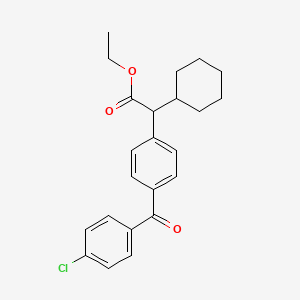

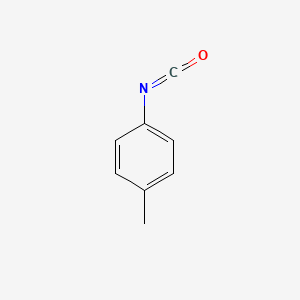
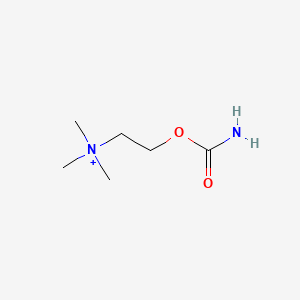
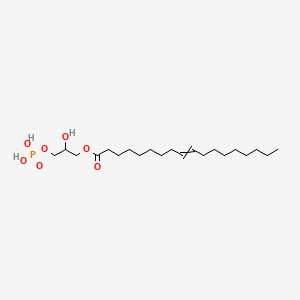
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)
![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)
